![molecular formula C14H14O2 B3135027 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol CAS No. 400085-67-8](/img/structure/B3135027.png)
6-methoxy-4,4a-dihydro-3H-fluoren-5-ol
Overview
Description
6-methoxy-4,4a-dihydro-3H-fluoren-5-ol, also known as 6-MF, is a synthetic compound that has been widely used in scientific research. It belongs to the family of fluorene derivatives and has a variety of applications in different fields of science.
Mechanism of Action
The exact mechanism of action of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cells and tissues, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol has a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol in lab experiments is its ability to generate reactive oxygen species upon exposure to light, which can be used to study the effects of oxidative stress on cells and tissues. However, one limitation of using 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the use of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol in scientific research, including the development of new methods for the synthesis of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol and its derivatives, the application of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol in the study of oxidative stress-related diseases, and the investigation of the potential use of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol as a photosensitizer for photodynamic therapy.
In conclusion, 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol is a synthetic compound that has a variety of applications in scientific research. Its ability to generate reactive oxygen species upon exposure to light makes it a useful tool for studying the effects of oxidative stress on cells and tissues. While there are limitations to its use, there are several future directions for the application of 6-methoxy-4,4a-dihydro-3H-fluoren-5-ol in scientific research.
Scientific Research Applications
6-methoxy-4,4a-dihydro-3H-fluoren-5-ol has been used in scientific research for various purposes, including as a fluorescent probe for the detection of reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
3-methoxy-5,6-dihydro-4bH-fluoren-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-12-7-6-10-8-9-4-2-3-5-11(9)13(10)14(12)15/h2,4,6-8,11,15H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEIMIFEVFXJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C2CCC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4,4a-dihydro-3H-fluoren-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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